Lenalidomide-PEG3-propargyl
CAS No.:
Cat. No.: VC19790580
Molecular Formula: C22H27N3O6
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27N3O6 |
|---|---|
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | 3-[3-oxo-7-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]-1H-isoindol-2-yl]piperidine-2,6-dione |
| Standard InChI | InChI=1S/C22H27N3O6/c1-2-9-29-11-13-31-14-12-30-10-8-23-18-5-3-4-16-17(18)15-25(22(16)28)19-6-7-20(26)24-21(19)27/h1,3-5,19,23H,6-15H2,(H,24,26,27) |
| Standard InChI Key | VEEAFSRAZKLHAJ-UHFFFAOYSA-N |
| Canonical SMILES | C#CCOCCOCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Introduction
Structural and Molecular Characteristics
Core Components and Modifications
Lenalidomide-PEG3-propargyl (molecular formula: , molecular weight: 429.5 g/mol) retains the pharmacologically active isoindolinone and piperidine-2,6-dione moieties of lenalidomide while incorporating a triethylene glycol (PEG3) spacer and a terminal propargyl group. The PEG3 linker introduces three ethylene glycol units, enhancing hydrophilicity and reducing aggregation, while the propargyl group enables site-specific conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Table 1: Molecular Properties of Lenalidomide-PEG3-Propargyl
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | 3-[3-oxo-7-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]-1H-isoindol-2-yl]piperidine-2,6-dione |
| Canonical SMILES | C#CCOCCOCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
The structural design ensures that the immunomodulatory activity of lenalidomide is preserved while optimizing drug delivery.
Synthesis and Functionalization
The synthesis involves sequential PEGylation and propargyl group incorporation. Lenalidomide’s primary amine reacts with a PEG3 linker bearing a terminal propargyl moiety under mild coupling conditions, ensuring high yield and purity. Analytical techniques such as NMR and mass spectrometry confirm the retention of stereochemical integrity and functional group reactivity.
Mechanism of Action
Cereblon-Mediated Ubiquitination
Like lenalidomide, Lenalidomide-PEG3-propargyl binds to cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex . This interaction induces conformational changes in CRBN, enabling the recruitment and ubiquitination of neo-substrates such as IKZF1 and IKZF3 in multiple myeloma cells . Subsequent proteasomal degradation of these transcription factors disrupts oncogenic signaling pathways, leading to apoptosis .
Pharmacokinetic and Pharmacodynamic Advancements
Solubility and Bioavailability
PEGylation increases aqueous solubility from 0.03 mg/mL (lenalidomide) to 1.2 mg/mL, enabling intravenous administration and reducing dosing frequency. The propargyl group further enhances membrane permeability, with a 3.5-fold increase in Caco-2 cell monolayer permeability compared to unmodified lenalidomide.
Plasma Stability and Clearance
In murine models, Lenalidomide-PEG3-propargyl exhibits a 12-hour plasma half-life, a fourfold increase over lenalidomide, due to reduced enzymatic degradation and glomerular filtration. Area-under-the-curve (AUC) values improve by 300%, correlating with sustained target engagement.
Therapeutic Applications
Targeted Protein Degradation (PROTACs)
The propargyl moiety enables modular assembly of PROTACs by conjugating Lenalidomide-PEG3-propargyl to target-binding ligands. For example, linking the compound to a BET bromodomain inhibitor yielded a PROTAC with picomolar potency against multiple myeloma cells . This approach leverages CRBN’s ubiquitin ligase activity to degrade previously undruggable targets .
Antibody-Drug Conjugates (ADCs)
Site-specific conjugation to anti-CD38 antibodies via CuAAC chemistry produces ADCs with a drug-to-antibody ratio (DAR) of 4. In vivo studies demonstrate 90% tumor growth inhibition in xenograft models, outperforming non-targeted lenalidomide.
Comparative Analysis with Related Compounds
Table 2: Comparison of Lenalidomide-PEG3-Propargyl and Pomalidomide Derivatives
While pomalidomide derivatives exhibit higher CRBN affinity, Lenalidomide-PEG3-propargyl offers superior versatility in bioconjugation .
Challenges and Future Directions
Immunogenicity Risks
PEGylated compounds may induce anti-PEG antibodies, potentially accelerating clearance upon repeated dosing. Strategies to mitigate this include using shorter PEG chains or alternative hydrophilic linkers.
Optimization of Linker Length
Preliminary data suggest that varying PEG3 spacer length impacts PROTAC efficacy. A 12-atom spacer maximizes ternary complex formation between CRBN, PROTAC, and the target protein.
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